molecular formula C21H20BrF3N2OS B11515829 N-[(2Z)-4-(3-bromo-4-methoxyphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

N-[(2Z)-4-(3-bromo-4-methoxyphenyl)-3-(2-methylpropyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline

Cat. No.: B11515829
M. Wt: 485.4 g/mol
InChI Key: LLVIFDPXTASCJA-UHFFFAOYSA-N
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Description

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multiple steps, including the formation of the thiazole ring and the introduction of the bromine, methoxy, and trifluoromethyl groups. Common synthetic routes may involve the use of starting materials such as substituted anilines, isothiocyanates, and alkyl halides. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

(2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-4-(3-BROMO-4-METHOXYPHENYL)-3-(2-METHYLPROPYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE: shares structural similarities with other thiazole derivatives and compounds containing bromine, methoxy, and trifluoromethyl groups.

Uniqueness

  • The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable molecule for research and development. Its ability to undergo various chemical reactions and its potential applications in multiple fields highlight its significance.

Properties

Molecular Formula

C21H20BrF3N2OS

Molecular Weight

485.4 g/mol

IUPAC Name

4-(3-bromo-4-methoxyphenyl)-3-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-imine

InChI

InChI=1S/C21H20BrF3N2OS/c1-13(2)11-27-18(14-7-8-19(28-3)17(22)9-14)12-29-20(27)26-16-6-4-5-15(10-16)21(23,24)25/h4-10,12-13H,11H2,1-3H3

InChI Key

LLVIFDPXTASCJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CSC1=NC2=CC=CC(=C2)C(F)(F)F)C3=CC(=C(C=C3)OC)Br

Origin of Product

United States

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